1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Oxidized products such as nitro compounds and oxides.
Reduction: Reduced products such as amines and hydrazines.
Scientific Research Applications
1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-1H-pyrazol-5-amine hydrochloride
- 1-(4-fluorophenyl)-1H-pyrazol-5-amine hydrochloride
- 1-(4-methylphenyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
1-(4-bromophenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions and its ability to interact with biological targets, making it a valuable tool in various research applications.
Properties
CAS No. |
2138015-46-8 |
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Molecular Formula |
C9H9BrClN3 |
Molecular Weight |
274.5 |
Purity |
95 |
Origin of Product |
United States |
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